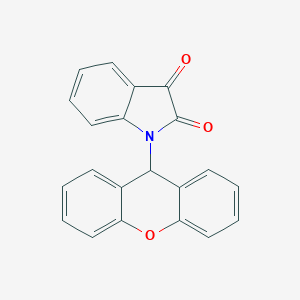![molecular formula C16H11ClN2O3S B413380 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B413380.png)
5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structural features, which include a pyrimidinedione core and a furylmethylene substituent
Méthodes De Préparation
The synthesis of 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing thiobarbituric acid with an appropriate aldehyde, such as 3-chloro-4-methylbenzaldehyde, in the presence of a base like piperidine. The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or methanol .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Condensation: The compound can participate in further condensation reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can reduce the progression of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar compounds include:
5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: This compound has a methoxy group instead of a methyl group, which can alter its chemical reactivity and biological activity.
5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: The presence of additional methyl groups can influence its solubility and interaction with biological targets.
The unique combination of a chloro and methyl group on the phenyl ring, along with the furylmethylene substituent, distinguishes 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE from its analogs, providing it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H11ClN2O3S |
|---|---|
Poids moléculaire |
346.8g/mol |
Nom IUPAC |
5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11ClN2O3S/c1-8-2-3-9(6-12(8)17)13-5-4-10(22-13)7-11-14(20)18-16(23)19-15(11)21/h2-7H,1H3,(H2,18,19,20,21,23) |
Clé InChI |
QCCYLNQBCHYTAE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2-furyl)ethylidene]-2-methyl-2-phenylcyclopropanecarbohydrazide](/img/structure/B413298.png)
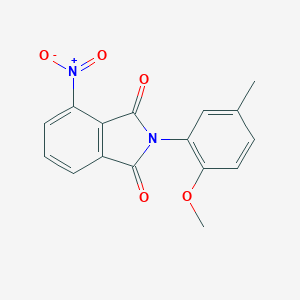
![(5Z)-5-{2-[(2E)-3-ETHYL-5-PHENYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B413300.png)
![ethyl 4-(1-(3-fluorophenyl)-1',3',4,6(2'H)-tetraoxo-3a,4,6,6a-tetrahydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-5(3H)-yl)benzoate](/img/structure/B413303.png)
![2,4-bis(3-fluorophenyl)-1-phenyl-dispiro[1H-indene-2,3'-pyrrolidine-5',2''-(1''H)-indene]-1,1'',3,3''(2H,2''H)-tetrone](/img/structure/B413304.png)
![DIETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B413305.png)
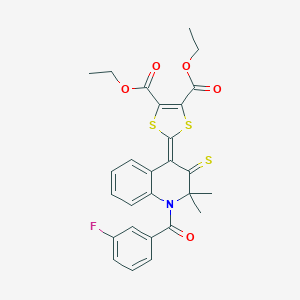
![tetramethyl 6'-(3-fluorobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413309.png)
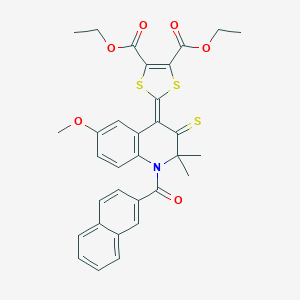
![Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,8-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B413312.png)
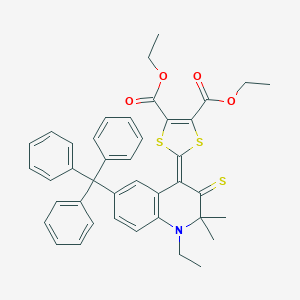
![tetramethyl 6'-[(2-bromophenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413317.png)
![2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B413319.png)
